Chloroacetyl isocyanate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Derivatization Reagent:

- Chloroacetyl isocyanate is commonly employed as a derivatizing reagent for 13C nuclear magnetic resonance (NMR) spectroscopy of various functional groups, including alcohols, phenols, and amines .

- This derivatization process enhances the sensitivity and resolution of the NMR signals, allowing for more accurate identification and characterization of the target molecules.

Synthetic Applications:

- Chloroacetyl isocyanate acts as a versatile reagent in various organic syntheses.

- It participates in 1,5-cycloaddition reactions with specific sugar molecules, yielding cycloadducts with potential applications in drug discovery .

- Additionally, it serves as a reagent for the conversion of alcohols to carbamates, which are important functional groups in organic chemistry and pharmaceutical research .

Research on Specific Molecules:

- Chloroacetyl isocyanate has been utilized in the research and synthesis of various specific molecules, including fumagiillin analogs possessing potential antifungal properties .

- It has also been employed in the synthesis of 2-chloro-N-(4-oxocyclopent-2-enyl)-acetamide, a molecule with potential applications in medicinal chemistry .

Important Note:

It's crucial to emphasize that chloroacetyl isocyanate is a highly reactive and toxic compound.

- Extreme caution is required when handling this chemical, and all necessary safety precautions should be strictly followed in accordance with established laboratory protocols.

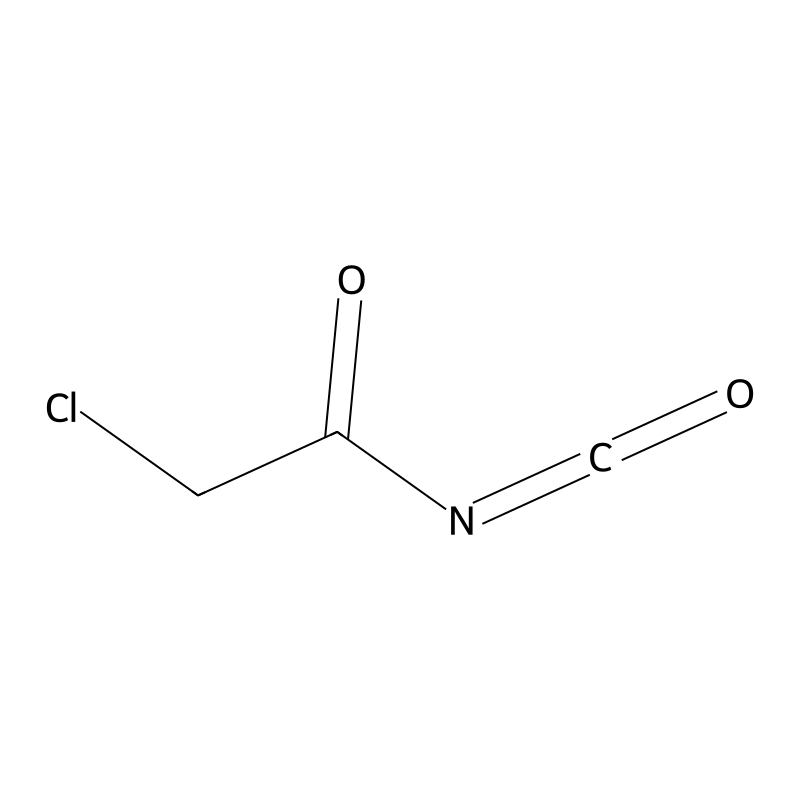

Chloroacetyl isocyanate is an organic compound with the molecular formula C₃H₂ClNO₂ and a molecular weight of approximately 119.51 g/mol. It is characterized by the presence of both a chloroacetyl group and an isocyanate functional group. This compound appears as a colorless to pale yellow liquid and has a pungent odor. Its chemical structure can be represented as follows:

- Chemical Structure: ClCH₂C(=O)N=C=O

Chloroacetyl isocyanate is notable for its reactivity, particularly in nucleophilic substitution reactions due to the electrophilic nature of the carbonyl carbon in the chloroacetyl group and the isocyanate functionality.

Chloroacetyl isocyanate is a hazardous compound and should be handled with appropriate precautions:

- Toxicity: It is a lachrymator (causes tears) and irritant to the skin, eyes, and respiratory system [].

- Flammability: It is likely flammable, but specific data is not readily available.

- Reactivity: It reacts readily with water to release toxic gases (hydrogen chloride).

- Safe Handling: Always wear personal protective equipment (PPE) such as gloves, goggles, and a fume hood when handling this compound.

- Reactions with Nucleophiles: It reacts with nucleophiles such as amines, alcohols, and thiols. For instance, it can undergo nucleophilic attack by primary and secondary amines to form corresponding ureas or carbamates .

- Hydrolysis: In the presence of water, chloroacetyl isocyanate can hydrolyze to form chloroacetic acid and urea derivatives .

- Acylation Reactions: It can be used to acylate amines and other nucleophiles, leading to the formation of various acyl derivatives.

Chloroacetyl isocyanate exhibits significant biological activity, particularly as a reactive intermediate in organic synthesis. Its toxicity profile indicates that it can cause severe skin burns and eye damage upon contact, categorizing it as a hazardous material . The compound's reactivity allows it to interact with biological molecules, which can lead to various pharmacological effects depending on the context of its use.

Chloroacetyl isocyanate can be synthesized through several methods:

- From Chloroacetic Acid Anhydride: One common method involves reacting chloroacetic acid anhydride with isocyanic acid. This reaction typically yields chloroacetyl isocyanate efficiently .

- From Acyl Chlorides: Another approach includes the reaction of acyl chlorides (specifically chloroacetyl chloride) with silver cyanate, which provides a more convenient synthesis route compared to other methods .

- Direct Synthesis: Chloroacetyl isocyanate can also be synthesized through direct reaction between chloroacetic acid and phosgene, although this method requires careful handling due to the toxicity of phosgene.

Chloroacetyl isocyanate finds applications in various fields:

- Chemical Synthesis: It serves as an important intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.

- Polymer Chemistry: The compound can be utilized in the production of polyurethanes and other polymers where isocyanate groups are required.

- Research Tool: It acts as a reagent for studying reaction mechanisms involving nucleophiles and electrophiles.

Research on interaction studies involving chloroacetyl isocyanate focuses on its reactivity with biological molecules. For example:

- Protein Modification: The compound has been shown to modify amino acids in proteins due to its electrophilic nature, which can lead to changes in protein function.

- Toxicological Studies: Investigations into its toxicological effects reveal that exposure can result in significant cellular damage, emphasizing the need for safety precautions during handling.

Chloroacetyl isocyanate shares structural similarities with several other compounds. Below are some comparable compounds along with their unique characteristics:

| Compound Name | Molecular Formula | Unique Characteristics |

|---|---|---|

| Acetyl isocyanate | C₃H₃NO₂ | Lacks chlorine; primarily used in polymer synthesis |

| Benzoyl isocyanate | C₈H₅NO | Contains a phenyl group; used in pharmaceutical synthesis |

| Propionyl isocyanate | C₄H₅NO₂ | Longer carbon chain; used similarly in organic synthesis |

| Isobutyryl isocyanate | C₅H₉NO₂ | Branched structure; utilized in specialty chemical production |

Chloroacetyl isocyanate's unique combination of both chloro and acyl functionalities distinguishes it from these similar compounds, making it particularly valuable in specific synthetic applications where dual reactivity is advantageous.

The synthesis of chloroacetyl isocyanate was first reported in 1963 by Speziale and Smith, who demonstrated its preparation via the reaction of chloroacetamide with oxalyl chloride under controlled conditions. This method, yielding the compound as a colorless liquid with a boiling point of 50–55°C at 20 mmHg, established a foundational route for its laboratory-scale production. Subsequent advancements in the 1990s, such as the phosgene-free process described in US Patent 5,386,057, expanded its industrial viability by leveraging oxalyl chloride and carboxamide salts.

Historically, the development of acyl isocyanates like chloroacetyl isocyanate paralleled the broader evolution of isocyanate chemistry, which gained traction in the mid-20th century for polyurethane production. Unlike traditional isocyanates derived from phosgene, chloroacetyl isocyanate offered a specialized niche due to its chloroacetyl group, enabling targeted acylation reactions in complex molecule synthesis.

Key Milestones:

- 1963: Speziale and Smith publish the first synthesis method using chloroacetamide and oxalyl chloride.

- 1995: Industrial-scale phosgene-free production methods are patented.

- 2022: Applications in continuous-flow synthesis for anticancer drugs are documented.

Significance in Organic and Industrial Chemistry

Chloroacetyl isocyanate’s reactivity and versatility have cemented its role in both academic and industrial settings. Below, we explore its contributions across key domains:

Organic Synthesis

- Urea and Carbamate Formation: The isocyanate group reacts with amines and alcohols to generate ureas and carbamates, respectively. For example, its reaction with cyclohexylamine produces 1-(2-chloroethyl)-3-cyclohexylurea, a precursor to the anticancer drug Lomustine.

- Heterocycle Construction: Chloroacetyl isocyanate facilitates the synthesis of hydantoins and oxazolidinones through cyclization reactions. These scaffolds are prevalent in pharmaceuticals and agrochemicals.

- Acylation Reactions: The chloroacetyl group acts as an electrophile, enabling selective acylation of nucleophiles such as thiols and enolates.

Industrial Applications

- Polymer Chemistry: Chloroacetyl isocyanate serves as a crosslinking agent in polyurethane foams and coatings, enhancing thermal stability and mechanical properties.

- Pharmaceutical Intermediates: Its use in synthesizing nitrosoureas (e.g., Lomustine) highlights its importance in oncology drug development.

- Green Chemistry: Non-phosgene production methods, such as those employing oxalyl chloride, align with sustainable manufacturing practices.

Table 1: Key Reactions of Chloroacetyl Isocyanate

Cis-Cis and Gauche-Cis Conformations

Chloroacetyl isocyanate possesses the molecular formula C₃H₂ClNO₂ with a molecular weight of 119.51 grams per mole [1] [3]. The molecule exhibits significant conformational flexibility due to internal rotations around the carbon-carbon and carbon-nitrogen bonds [8]. Computational studies have identified two predominant conformational arrangements that exist in thermal equilibrium under ambient conditions [8].

The cis-cis conformation represents the most thermodynamically stable arrangement, characterized by the chlorine atom and the isocyanate group (NCO) both eclipsing the carbonyl carbon-oxygen bond [8]. In this configuration, the chlorine substituent and the linear isocyanate functionality adopt positions that minimize steric repulsion while maximizing favorable electronic interactions [8].

The gauche-cis conformer constitutes the second major conformational form, displaying comparable relative stability to the cis-cis arrangement [8]. This conformation features one hydrogen atom and the isocyanate group eclipsing the carbonyl bond, representing a rotation of approximately 60 degrees around the carbon-carbon bond relative to the cis-cis form [8]. The energy difference between these two conformers is sufficiently small that both exist as major components in the conformational mixture at room temperature [8].

Ab Initio MP2 and DFT-B3LYP Computational Studies

Comprehensive quantum mechanical investigations have been conducted using both ab initio Møller-Plesset second-order perturbation theory (MP2) and density functional theory employing the B3LYP functional [8]. These calculations utilized the extensive 6-311++G** basis set, which incorporates both polarization and diffuse functions to accurately describe the electronic structure [8].

Potential energy surface scans were performed for the internal rotations of both the halomethyl and isocyanate rotors, revealing the conformational preferences of chloroacetyl isocyanate [8]. The computational results demonstrated that the molecule exists predominantly as a mixture of the cis-cis and gauche-cis conformations with comparable relative stabilities [8]. The theoretical predictions showed excellent agreement with experimental vibrational spectroscopic data, with observed-to-calculated wavenumber ratios ranging from 0.97 to 1.04 [8].

Normal coordinate calculations were executed to determine the potential energy distributions among the symmetry coordinates of the normal vibrational modes for each stable conformer [8]. These computations provided detailed insights into the vibrational characteristics and molecular dynamics of both conformational forms [8].

Spectroscopic Characterization

Infrared (IR) and Raman Spectral Profiles

The vibrational spectroscopic characterization of chloroacetyl isocyanate reveals distinctive features corresponding to its functional groups [6] [8]. The isocyanate functionality exhibits a characteristic strong absorption in the 2280-2250 wavenumbers region of the infrared spectrum, which appears as asymmetric NCO stretching vibration [16]. This band displays only weak intensity in Raman spectra, consistent with the selection rules governing isocyanate group vibrations [16].

The symmetric NCO stretching mode manifests as a weak infrared absorption but produces intense Raman activity [16]. The carbonyl stretching vibration of the acetyl group appears as a prominent feature in the infrared spectrum, with the exact frequency depending on the conformational state of the molecule [8]. Computational vibrational frequency calculations at the DFT-B3LYP/6-311++G** level provided theoretical assignments that correlate well with experimental observations [8].

The carbon-chlorine stretching vibrations and various deformation modes contribute to the fingerprint region of the spectrum [8]. Normal coordinate analysis revealed the potential energy distributions among the symmetry coordinates, enabling complete vibrational assignments for both major conformers [8].

Nuclear Magnetic Resonance (NMR) Signatures

Nuclear magnetic resonance spectroscopic studies of chloroacetyl isocyanate provide valuable structural information [21]. The proton nuclear magnetic resonance spectrum exhibits characteristic chemical shifts corresponding to the methylene protons adjacent to the chlorine atom [21]. These protons appear as a singlet due to the equivalent chemical environment created by the rapid rotation around the carbon-carbon bond [21].

Carbon-13 nuclear magnetic resonance spectroscopy reveals distinct signals for the three carbon environments: the chloromethyl carbon, the carbonyl carbon, and the isocyanate carbon [22]. The chemical shifts reflect the electronic environment of each carbon atom, with the carbonyl carbon appearing at the typical downfield position for acyl carbonyls [22]. The isocyanate carbon exhibits a characteristic chemical shift consistent with the cumulative double bond character of the N=C=O functionality [22].

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of chloroacetyl isocyanate under electron impact conditions produces characteristic fragmentation patterns [23]. The molecular ion peak appears at mass-to-charge ratio 119, corresponding to the molecular weight of the compound [20]. The fragmentation processes typically involve loss of the isocyanate group (NCO) and subsequent rearrangements [23].

Common fragment ions include those resulting from the loss of chlorine (mass 84), carbon monoxide (mass 91), and various combinations of these neutral losses [23]. The base peak often corresponds to the formation of stable cyclic structures that effectively delocalize the positive charge [23]. These fragmentation patterns provide diagnostic information for compound identification and structural elucidation [23].

Thermodynamic Properties

Boiling Point and Refractive Index

The thermodynamic properties of chloroacetyl isocyanate have been experimentally determined under standard conditions [3] [25] [26]. The compound exhibits a boiling point of 50-55 degrees Celsius under reduced pressure of 20 millimeters of mercury [3] [25] [26]. This relatively low boiling point reflects the molecular weight and intermolecular forces present in the liquid phase [26].

Table 1: Thermodynamic Properties of Chloroacetyl Isocyanate

| Property | Value | Reference |

|---|---|---|

| Molecular Weight (g/mol) | 119.51 | [1] [3] [25] [26] |

| Boiling Point (°C at 20 mmHg) | 50-55 | [3] [25] [26] [27] |

| Density (g/mL at 25°C) | 1.403 | [25] [26] [27] |

| Refractive Index (n20/D) | 1.463 | [3] [25] [26] |

| Flash Point (°C) | 62 | [27] [29] |

| Specific Gravity | 1.403 | [27] |

The refractive index of chloroacetyl isocyanate at 20 degrees Celsius using the sodium D-line is 1.463 [3] [25] [26]. This optical property reflects the electronic polarizability of the molecule and provides information about the electronic density distribution [26]. The density of the liquid at 25 degrees Celsius is 1.403 grams per milliliter, indicating a relatively dense organic liquid due to the presence of the chlorine atom [25] [26] [27].

Solubility and Stability in Organic Media

Chloroacetyl isocyanate demonstrates variable solubility characteristics depending on the solvent system [28]. The compound exhibits enhanced solubility in polar organic solvents compared to non-polar media [28]. The presence of both polar functional groups (carbonyl and isocyanate) and the chlorine substituent influences the solvation behavior [28].

Stability studies indicate that chloroacetyl isocyanate requires careful handling and storage conditions due to the reactive nature of the isocyanate functionality [27]. The compound should be stored under anhydrous conditions and at reduced temperatures to prevent hydrolysis and other decomposition reactions [27]. The flash point of 62 degrees Celsius necessitates appropriate fire prevention measures during handling and storage [27] [29].

Table 2: Molecular Structural Parameters of Chloroacetyl Isocyanate

| Parameter | Theoretical Value | Reference |

|---|---|---|

| C-Cl Bond Length (Å) | ~1.77 | [8] |

| C=O Bond Length (Å) | ~1.23 | [8] |

| N=C Bond Length (Å) | ~1.20 | [8] |

| C=O Bond Length (isocyanate) (Å) | ~1.17 | [8] |

| ClCH₂ Group | sp³ hybridized | [8] |

| C=O Group (carbonyl) | sp² hybridized | [8] |

| N=C=O Group (isocyanate) | Linear arrangement | [8] |

| Molecular Symmetry | Cs (non-planar) | [8] |

Classical synthetic approaches for chloroacetyl isocyanate production have historically relied on well-established chemical transformations involving readily available starting materials and conventional reagent systems. These methodologies have formed the foundation of industrial and laboratory-scale synthesis protocols.

Reaction of Chloroacetamide with Oxalyl Chloride

The reaction between chloroacetamide and oxalyl chloride represents one of the most direct and synthetically useful approaches for chloroacetyl isocyanate preparation [1] [2]. This transformation proceeds through a dehydrative cyclization mechanism wherein oxalyl chloride functions as both a dehydrating agent and chlorinating reagent.

The reaction mechanism involves initial nucleophilic attack of the amide nitrogen on one of the carbonyl carbons of oxalyl chloride, followed by elimination of hydrogen chloride and carbon dioxide. The process typically requires anhydrous conditions and proceeds according to the following stoichiometry:

ClCH₂CONH₂ + (COCl)₂ → ClCH₂CONCO + HCl + CO₂ + CO

Optimal reaction conditions have been established through systematic investigation of temperature, solvent, and stoichiometric parameters [1] [3]. The transformation is typically conducted in ethylene dichloride at temperatures ranging from 68-70°C under reduced pressure (70 mmHg). Under these optimized conditions, distillation yields 39 grams (65% yield) of α-chloroacetyl isocyanate as a colorless oil with a boiling point of 68-70°C at 70 mmHg pressure [1].

The mechanism proceeds through formation of an intermediate oxamoyl chloride species, which undergoes thermal decomposition to release gaseous byproducts and generate the desired isocyanate product [4]. The reaction demonstrates excellent functional group tolerance and provides access to the target compound without requiring specialized equipment or exotic reagents.

Critical reaction parameters include maintaining strict anhydrous conditions to prevent hydrolysis of both the starting materials and product, careful temperature control to optimize the balance between reaction rate and selectivity, and efficient removal of volatile byproducts to drive the equilibrium toward product formation [2] [5].

Phosgene-Based Industrial Processes

Phosgene-based methodologies represent the predominant industrial approach for isocyanate production, including chloroacetyl isocyanate derivatives [6] [7]. These processes leverage the high reactivity of phosgene toward primary amines to generate isocyanate products with excellent yields and selectivity.

The fundamental transformation involves the reaction of chloroacetamide or related amine precursors with phosgene under controlled thermal conditions. Industrial implementations typically employ either liquid-phase or gas-phase phosgenation protocols, each offering distinct advantages in terms of processing requirements and product quality [6] [8].

Liquid-phase phosgene processes operate under relatively mild conditions, typically at temperatures below 200°C, and can accommodate a wide range of amine substrates [6]. The reaction proceeds through formation of a carbamoyl chloride intermediate, which subsequently eliminates hydrogen chloride to generate the isocyanate product:

RNH₂ + COCl₂ → RNHC(O)Cl + HCl

RNHC(O)Cl → RNCO + HCl

Gas-phase phosgene methodologies operate at elevated temperatures (200-600°C) and offer advantages in terms of reaction kinetics and product separation [6] [8]. These processes typically employ specially designed reactor systems with efficient heat and mass transfer characteristics to ensure optimal conversion and selectivity.

Industrial phosgene-based processes consistently achieve yields in the range of 85-95% for chloroacetyl isocyanate synthesis [6] [7]. The high efficiency of these transformations stems from the inherent reactivity of phosgene and the thermodynamically favorable nature of the hydrogen chloride elimination step.

Process safety considerations are paramount in phosgene-based methodologies due to the extreme toxicity of phosgene gas [9] [7]. Industrial implementations require specialized handling equipment, comprehensive safety protocols, and sophisticated containment systems to ensure worker safety and environmental protection.

Non-Phosgene Alternative Strategies

The development of non-phosgene synthetic methodologies has emerged as a critical research priority driven by safety, environmental, and sustainability considerations [6] [10]. These alternative approaches seek to eliminate the use of phosgene while maintaining comparable efficiency and product quality.

Thermal Decomposition of Carbamates

Thermal decomposition of carbamate precursors represents a promising non-phosgene route for isocyanate synthesis that has gained significant attention in recent years [11] [12]. This approach involves the synthesis of carbamate intermediates followed by thermal cracking to generate the desired isocyanate products.

The fundamental transformation proceeds through a unimolecular elimination mechanism wherein carbamate substrates undergo thermal decomposition to generate isocyanate and alcohol products [11] [13]. The reaction typically follows first-order kinetics with respect to carbamate concentration and exhibits strong temperature dependence.

For chloroacetyl-related systems, the thermal decomposition process can be represented as:

ClCH₂CONHCOOR → ClCH₂CONCO + ROH

where R represents various alkyl groups that influence the decomposition temperature and reaction kinetics [11] [14].

Mechanistic investigations have revealed that the thermal decomposition proceeds through a four-centered transition state involving simultaneous C-O bond breaking and C-N bond formation [13]. The activation energy for this process typically ranges from 40-50 kcal/mol, corresponding to decomposition temperatures of 240-400°C depending on the specific carbamate structure.

Catalyst systems have been developed to lower the decomposition temperature and improve reaction selectivity [11] [15]. Zinc oxide, bismuth oxide, and aluminum oxide have demonstrated particular efficacy in promoting carbamate decomposition while minimizing side reactions such as amine formation and isocyanate dimerization.

The zinc oxide catalyzed process operates at temperatures of 200-250°C and achieves yields of 85-95% for various carbamate substrates [11]. The catalyst exhibits good reusability characteristics and can be regenerated through simple thermal treatment.

Bismuth-based catalysts offer advantages in terms of selectivity and operating temperature, typically functioning effectively at 180-220°C with yields of 80-90% [15]. These systems demonstrate particular utility for temperature-sensitive substrates that might undergo decomposition under more forcing conditions.

Catalytic Approaches Using Nickel Complexes

Nickel-catalyzed methodologies represent an innovative approach to isocyanate synthesis that leverages the unique coordination chemistry and reactivity patterns of nickel complexes [16] [17]. These systems offer potential advantages in terms of reaction selectivity, mild operating conditions, and substrate scope.

Nickel(0) complexes supported by N-heterocyclic carbene ligands have demonstrated particular efficacy in promoting isocyanate-forming transformations [18] [17]. The catalyst systems typically operate through oxidative addition, insertion, and reductive elimination pathways that enable controlled C-N bond formation.

The fundamental catalytic cycle involves coordination of substrate molecules to the nickel center, followed by oxidative coupling and subsequent insertion reactions [17] [19]. The process typically requires temperatures of 160-200°C and can achieve yields of 90-99% under optimized conditions.

Ligand selection plays a critical role in determining catalyst activity and selectivity [18] [17]. Bulky N-heterocyclic carbene ligands such as IPr (1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene) have shown particular promise in promoting the desired transformations while minimizing competing side reactions.

The nickel-catalyzed approach offers several advantages over traditional methodologies, including the ability to operate under relatively mild conditions, excellent functional group tolerance, and the potential for catalytic turnover [18] [20]. These features make nickel catalysis particularly attractive for the synthesis of complex or sensitive isocyanate products.

Recent developments have focused on the design of air-stable nickel precatalysts that can be handled and stored under ambient conditions [18]. These systems undergo activation under reaction conditions to generate the active catalytic species, thereby simplifying handling and storage requirements.

Mechanistic studies have revealed that the nickel-catalyzed process proceeds through formation of metallacyclic intermediates that undergo controlled rearrangement to generate isocyanate products [17] [21]. The reaction pathway involves coordination of both substrate molecules to the metal center, followed by oxidative coupling and subsequent elimination steps.

Optimization of Reaction Conditions

The optimization of reaction conditions represents a critical aspect of chloroacetyl isocyanate synthesis that directly impacts both yield and product quality. Systematic investigation of key parameters enables the development of robust and efficient synthetic protocols.

Solvent Selection and Temperature Dependence

Solvent selection profoundly influences both reaction kinetics and product selectivity in chloroacetyl isocyanate synthesis [22] [23]. The ideal solvent system must provide adequate solvation of reactants while maintaining chemical compatibility with the reactive isocyanate functionality.

Aprotic solvents have generally demonstrated superior performance compared to protic alternatives due to their reduced tendency to engage in nucleophilic reactions with isocyanate groups [22] [24]. Dichloromethane, ethylene dichloride, and tetrahydrofuran have emerged as particularly effective solvent choices for various synthetic methodologies.

Temperature dependence studies have revealed complex relationships between reaction conditions and product formation [22] [25]. For the chloroacetamide-oxalyl chloride system, optimal temperatures typically range from 68-70°C, balancing reaction rate considerations with thermal stability requirements [1].

Higher temperature protocols (200-400°C) are employed in gas-phase and thermal decomposition methodologies, where increased thermal energy is required to overcome activation barriers associated with bond-breaking processes [6] [11]. These elevated temperature conditions necessitate careful attention to heat transfer and temperature control to ensure uniform reaction conditions.

Solvent effects on reaction selectivity have been systematically investigated through comparative studies employing different solvent systems [22] [23]. Polar aprotic solvents such as dimethylformamide and dimethyl sulfoxide can enhance reaction rates through stabilization of polar transition states, but may also promote competing side reactions.

The influence of solvent polarity on isocyanate stability has been documented through kinetic studies of decomposition and hydrolysis reactions [22]. Less polar solvents generally provide enhanced stability toward moisture-induced decomposition, thereby improving overall process efficiency and product quality.

Yield Enhancement and Byproduct Minimization

Yield enhancement strategies for chloroacetyl isocyanate synthesis focus on optimization of stoichiometric ratios, reaction timing, and purification protocols [25] [26]. Systematic investigation of these parameters enables achievement of consistently high yields while minimizing material losses.

Stoichiometric optimization typically involves employment of slight excesses of key reagents to ensure complete conversion of limiting substrates [25] [27]. For the oxalyl chloride methodology, optimal substrate ratios typically range from 1:1.1 to 1:1.5 (chloroacetamide:oxalyl chloride) to ensure complete consumption of the amide starting material.

Reaction timing represents another critical parameter that influences both yield and selectivity [25] [26]. Insufficient reaction times result in incomplete conversion and reduced yields, while excessive reaction periods can promote decomposition and side product formation. Optimal reaction times typically range from 1-8 hours depending on the specific methodology and reaction conditions employed.

Byproduct minimization strategies focus on prevention of common side reactions including hydrolysis, dimerization, and thermal decomposition [11] [22]. Strict maintenance of anhydrous conditions prevents hydrolysis reactions that consume isocyanate products and generate unwanted amine byproducts.

Controlled atmosphere techniques employing inert gases such as nitrogen or argon provide effective protection against moisture and oxygen-induced side reactions [28] [24]. These protocols are particularly important for large-scale synthesis where extended reaction times increase the likelihood of decomposition processes.

Temperature control represents a critical factor in byproduct minimization, as excessive temperatures can promote thermal decomposition and rearrangement reactions [25] [29]. Precise temperature regulation using thermostated reaction systems ensures optimal conditions while preventing unwanted side reactions.

Purification strategies typically employ distillation techniques to separate the desired isocyanate product from byproducts and unreacted starting materials [1] [30]. The relatively low boiling point of chloroacetyl isocyanate (50-55°C at 20 mmHg) facilitates efficient separation through careful distillation under reduced pressure.

Advanced purification techniques such as continuous extraction and crystallization have been developed for specialized applications requiring exceptional product purity [31]. These methodologies enable achievement of research-grade material suitable for demanding synthetic applications.

XLogP3

UNII

GHS Hazard Statements

H301 (90.48%): Toxic if swallowed [Danger Acute toxicity, oral];

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H334 (100%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Acute Toxic;Health Hazard